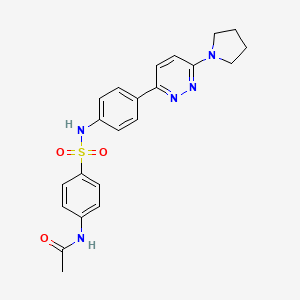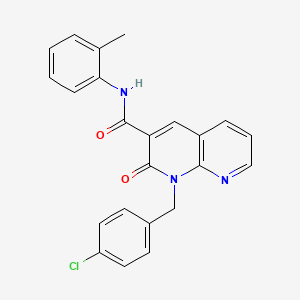![molecular formula C17H12BrFN4O2S B14972347 5-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B14972347.png)
5-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a bromo group, a fluorophenyl group, a triazolothiazole ring, and a furan carboxamide moiety
Métodos De Preparación
The synthesis of 5-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolothiazole Ring: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring. Common reagents used in this step include hydrazine derivatives and thiocarbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using fluorobenzene derivatives.
Formation of the Furan Carboxamide Moiety: This step involves the reaction of a furan derivative with a carboxylic acid or its derivative to form the carboxamide group.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazolothiazole ring, leading to the formation of dihydro derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
5-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it of interest for the development of new materials, such as organic semiconductors and conductive polymers.
Biological Research: It is used as a tool compound in biological studies to investigate the function of specific proteins or pathways.
Mecanismo De Acción
The mechanism of action of 5-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication in infected cells. The exact molecular pathways involved depend on the specific biological context and the target of the compound.
Comparación Con Compuestos Similares
5-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
5-BROMO-N-{2-[2-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in biological activity and chemical reactivity.
5-BROMO-N-{2-[2-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE: This compound has a methoxyphenyl group, which can affect its electronic properties and interactions with biological targets.
5-BROMO-N-{2-[2-(3-NITROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE:
The uniqueness of 5-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12BrFN4O2S |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
5-bromo-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-14-5-4-13(25-14)16(24)20-7-6-12-9-26-17-21-15(22-23(12)17)10-2-1-3-11(19)8-10/h1-5,8-9H,6-7H2,(H,20,24) |
Clave InChI |
MGZZQLVOBUOPJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B14972267.png)
![N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide](/img/structure/B14972270.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14972280.png)




![3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B14972305.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methyl-4-nitrobenzamide](/img/structure/B14972309.png)
![N-(2,5-dimethylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972314.png)

![1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972339.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972352.png)

